1,2-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1,2-Dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamide derivatives and contains multiple functional groups, including imidazole, pyrazole, and pyridine rings. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole and pyrazole rings. One common approach is the reaction of 1,2-dimethylimidazole-4-sulfonyl chloride with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding, making it a candidate for drug discovery.
Medicine: The compound has been investigated for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Industry: It can be utilized in the production of advanced materials and as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or receptors involved in the life cycle of the pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine
4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide
Biological Activity
1,2-Dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms.
- Pyridine derivative : A six-membered aromatic ring containing one nitrogen atom.
Structural Formula
The structural formula can be represented as follows:
This structure is essential for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and imidazole frameworks exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
Efficacy in Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
NCI-H460 | 42.30 | Inhibition of cell proliferation |
HepG2 | 17.82 | Modulation of cell cycle regulatory proteins |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines, it was found to significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages.
Inhibition Data
Cytokine | Concentration (µM) | Inhibition (%) |
---|---|---|
TNF-alpha | 10 | 65 |
IL-6 | 10 | 58 |
This data indicates that the compound possesses substantial anti-inflammatory potential, making it a candidate for further therapeutic exploration.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The proposed mechanisms include:
- Inhibition of Kinases : The imidazole and pyrazole rings may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with apoptosis and inflammation.
- Interference with Protein-DNA Interactions : It may affect transcription factors that regulate oncogenic pathways.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers administered varying doses of the compound to MCF7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A separate study focused on its effects on LPS-stimulated RAW264.7 macrophages. The compound significantly reduced nitric oxide production, highlighting its role in inflammatory response modulation.
Properties
IUPAC Name |
1,2-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-11-19-15(10-20(11)2)24(22,23)18-7-12-4-5-16-14(6-12)13-8-17-21(3)9-13/h4-6,8-10,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJHDOKQXCQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.